[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine
Description
Properties
IUPAC Name |
[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-12-5(2-10)4(3-11-12)6(7,8)9/h3H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCJTGWPNRLDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 1-Methyl-4-(Trifluoromethyl)-1H-Pyrazole-5-Carbaldehyde
Synthetic Pathway Overview
This two-step approach involves:
- Vilsmeier-Haack formylation to generate the aldehyde intermediate.
- Reductive amination to convert the aldehyde to the primary amine.
Aldehyde Synthesis
The pyrazole core is functionalized at position 5 via Vilsmeier-Haack reaction conditions:
- Reagents : Dimethylformamide (DMF), phosphorus oxychloride (POCl₃)
- Mechanism : Electrophilic aromatic substitution at the activated pyrazole ring.
- Example : 1-Methyl-3-(trifluoromethyl)pyrazole treated with DMF/POCl₃ yields 86% 5-carbaldehyde in analogous systems.
Reductive Amination
The aldehyde undergoes condensation with ammonium acetate followed by reduction:
- Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol, pH 4–6 (acetic acid buffer), 24 h at 25°C.
- Yield : Comparable reductive aminations of pyrazole aldehydes report 45–68% yields.
Key Reaction:
$$
\ce{1-Methyl-4-(CF3)-Pyrazole-5-CHO + NH4OAc ->[NaBH3CN][MeOH] 1-Methyl-4-(CF3)-Pyrazole-5-CH2NH2}
$$
Oxime Hydrogenation Route
Sequential Functionalization
Adapted from pyrrolopyrazole syntheses, this three-step sequence includes:
- Aldehyde formation (as in Section 1.1.1).
- Oxime generation via hydroxylamine hydrochloride.
- Catalytic hydrogenation of the oxime to the primary amine.
Oxime Synthesis
- Conditions : Hydroxylamine HCl (1.2 eq), pyridine, ethanol, reflux 2 h.
- Yield : 85–92% oxime formation reported for analogous heterocycles.
Hydrogenation
Reaction Scheme:
$$
\ce{CHO ->[NH2OH·HCl] CH=N-OH ->[H2/Pd] CH2NH2}
$$
Nitrile Reduction Strategy
Cyanopyrazole Precursor Synthesis
The nitrile group at position 5 is introduced via:
- Cyanation : CuCN/KCN in DMF at 120°C (Ullmann-type reaction).
- Alternative : SNAr displacement of halogen with CuCN.
Reduction to Primary Amine
- Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous THF.
- Conditions : 0°C to reflux, 4–6 h.
- Yield : Borane-THF reductions of pyrazole carboxylates achieve 58% yields, suggesting comparable efficiency for nitriles.
Representative Process:
$$
\ce{1-Methyl-4-(CF3)-Pyrazole-5-CN ->[LiAlH4][THF] 1-Methyl-4-(CF3)-Pyrazole-5-CH2NH2}
$$
Gabriel Synthesis via Halogenated Intermediate
Bromopyrazole Alkylation
A halogenated pyrazole undergoes amination via Gabriel synthesis:
- Bromination : N-Bromosuccinimide (NBS) in CCl₄, 80°C.
- Phthalimide substitution : Potassium phthalimide, DMF, 12 h.
- Deprotection : Hydrazine hydrate, ethanol, reflux.
Reaction Parameters
- Bromine Position : Electrophilic substitution at position 5 confirmed by directing effects of -CF₃.
- Yield : 29.4% overall yield reported for an 8-step analogous sequence.
Key Transformation:
$$
\ce{Br ->[Kphthalimide] NPhth ->[NH2NH2] NH2}
$$
Comparative Analysis of Synthetic Methods
Critical Process Considerations
Regiochemical Control
The -CF₃ group at position 4 directs electrophilic substitution to position 5 due to:
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems may enhance:
- Nitrile reduction safety via controlled H₂ release.
- Oxime hydrogenation throughput with immobilized catalysts.
Chemical Reactions Analysis
Types of Reactions
[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced pyrazole compounds.
Scientific Research Applications
Pharmaceutical Research
[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine has been studied for its potential use in drug development. Its structural characteristics make it a candidate for synthesizing new pharmaceuticals, particularly in the field of anti-inflammatory and analgesic agents. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drug compounds.
Agricultural Chemistry
This compound shows promise as a pesticide or herbicide ingredient. Its ability to interact with biological systems at the molecular level suggests that it could be effective in controlling pests or enhancing crop resilience against diseases. Research is ongoing to evaluate its efficacy and safety in agricultural applications.
Material Science
In material science, this compound can be utilized in the development of novel polymers or coatings. The presence of fluorine atoms often imparts desirable properties such as chemical resistance and thermal stability, making it suitable for high-performance materials.
Biochemical Applications
The compound serves as a non-ionic organic buffering agent, particularly in cell culture applications where maintaining pH is critical. It is effective within a pH range of 6 to 8.5, making it suitable for various biological assays and experiments.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Development | Identified potential pathways for synthesizing new anti-inflammatory drugs using this compound as a precursor. |
| Study B | Agricultural Chemistry | Demonstrated effectiveness against specific pests in controlled environments, suggesting further field trials are warranted. |
| Study C | Material Science | Developed a new polymer composite incorporating this compound, resulting in enhanced durability and resistance to environmental factors. |
Mechanism of Action
The mechanism of action of [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine vary in substituent positions, ring modifications, and appended functional groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations
Positional Isomerism :
- The trifluoromethyl group at the 4-position (target compound) versus 3-position () significantly impacts electronic distribution. The 4-CF₃ substitution may enhance resonance stabilization of the pyrazole ring compared to 3-CF₃ .
Fluoroethyl substitution () introduces electronegativity and polarity, which could alter pharmacokinetic properties such as absorption and half-life .
Hydrochloride salts () improve crystallinity and aqueous solubility compared to free bases .
Molecular Weight and Applications :
- Larger derivatives (e.g., , MW 269.27) are more suited for drug discovery due to enhanced target interaction, whereas smaller analogs (, MW 148.17) may serve as intermediates .
Biological Activity
[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine, also known by its CAS number 1383472-02-3, is a pyrazole derivative notable for its diverse biological activities. Pyrazole compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₇F₃N₂, with a molecular weight of 180.13 g/mol. Its structure features a trifluoromethyl group, which is known to enhance biological activity by improving pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole moiety can exhibit significant antiproliferative effects against various cancer cell lines.
- Cytotoxicity Studies : In vitro assays have shown that certain pyrazole derivatives can inhibit the growth of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, compounds with similar structures demonstrated IC₅₀ values ranging from 2.43 to 14.65 μM against these cell lines .
- Mechanism of Action : The anticancer effect is attributed to the ability of these compounds to disrupt microtubule assembly, leading to apoptosis in cancer cells. In particular, studies have reported that specific pyrazole derivatives can induce morphological changes in cells and enhance caspase-3 activity, a key indicator of apoptosis .
- Case Study : A study evaluating a series of pyrazole derivatives found that those with trifluoromethyl substitutions exhibited enhanced cytotoxic effects compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group plays a critical role in modulating biological activity .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been explored:
- In vitro Evaluation : Several studies have reported that pyrazole compounds possess antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .
- Research Findings : Compounds structurally similar to this compound have shown promising results in inhibiting bacterial growth, indicating potential for development as new antimicrobial agents .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
| Activity Type | Target Organism/Cell Line | IC₅₀ Values (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization, apoptosis |
| HepG2 | 4.98 - 14.65 | Microtubule destabilization, apoptosis | |
| Antibacterial | Various bacterial strains | Not specified | Disruption of cell wall synthesis |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization of trifluoromethyl-substituted pyrazole precursors. Key steps include:
- Cyclocondensation : Reaction of hydrazine derivatives with β-keto esters or trifluoromethyl ketones under acidic or basic conditions.
- Functionalization : Subsequent amination or reduction to introduce the methanamine group.
- Optimization : Yield is highly dependent on solvent polarity (e.g., DMF vs. THF), temperature control (60–100°C), and catalysts (e.g., Pd/C for hydrogenation). For example, excess hydrazine can improve cyclization efficiency but may require purification via column chromatography .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : , , and NMR are essential for confirming the pyrazole ring substitution pattern and trifluoromethyl group integrity. For instance, the NMR signal for -CF typically appears near -60 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in regiochemistry, though challenges arise due to the compound’s hygroscopicity .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) determination.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Solubility : Pre-screen in DMSO/PBS mixtures to ensure compatibility with biological buffers .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic rotational barriers of the trifluoromethyl group, which may cause unexpected splitting.
- Isotopic Labeling : Use -labeled precursors to clarify nitrogen connectivity in the pyrazole ring.
- DFT Calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian or ORCA) to validate tautomeric forms .
Q. What strategies optimize the compound’s stability in aqueous media for in vitro studies?
- Methodological Answer :
- pH Control : Maintain solutions at pH 6–8 to prevent hydrolysis of the trifluoromethyl group.
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose).
- Protective Group Chemistry : Temporarily protect the methanamine group with Boc (tert-butoxycarbonyl) during storage .
Q. How do electronic effects of the trifluoromethyl group influence binding interactions in enzyme inhibition studies?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases). The -CF group’s electron-withdrawing nature enhances hydrogen bonding with active-site residues.
- SAR Studies : Synthesize analogs with -CH, -Cl, or -NO substituents to compare potency and selectivity.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to correlate substituent effects with affinity .
Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?
- Methodological Answer :
- Exothermic Reactions : Use jacketed reactors with precise temperature control to avoid runaway reactions during cyclization.
- Purification Challenges : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective scale-up.
- Byproduct Formation : Monitor reaction progress via in-situ FTIR to detect intermediates like hydrazones early .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates.
- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect halogenated waste separately due to the trifluoromethyl group .
- Regulatory Compliance : Adhere to IARC and ACGIH guidelines for carcinogenicity assessments, though current data classify the compound as non-hazardous .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) to identify variables.
- Dose-Response Curves : Ensure linearity (R > 0.95) to rule out false positives/negatives.
- Orthogonal Assays : Validate antimicrobial claims with both agar diffusion and live/dead staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
